5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde
Description
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde is a chemical compound with a pyridine ring substituted with a chlorine atom at the 5-position, a hydroxymethyl group at the 6-position, and an aldehyde group at the 3-position
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-6-1-5(3-10)2-9-7(6)4-11/h1-3,11H,4H2 |
InChI Key |
IUJPCWGKHFMVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CO)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 6-(hydroxymethyl)-3-pyridinecarbaldehyde. The reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the chlorine atom at the 5-position.
Another approach involves the oxidation of 5-chloro-6-(hydroxymethyl)pyridine using an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the aldehyde group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: 5-Chloro-6-(carboxymethyl)-3-pyridinecarbaldehyde.
Reduction: 5-Chloro-6-(hydroxymethyl)-3-pyridinemethanol.
Substitution: 5-Methoxy-6-(hydroxymethyl)-3-pyridinecarbaldehyde.
Scientific Research Applications
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-(hydroxymethyl)pyridine: Lacks the aldehyde group at the 3-position.
6-(Hydroxymethyl)-3-pyridinecarbaldehyde: Lacks the chlorine atom at the 5-position.
5-Chloro-3-pyridinecarbaldehyde: Lacks the hydroxymethyl group at the 6-position.
Uniqueness
5-chloro-6-(hydroxymethyl)pyridine-3-carbaldehyde is unique due to the presence of all three functional groups (chlorine, hydroxymethyl, and aldehyde) on the pyridine ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
